(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone
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Overview
Description
(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chloro group at the 6-position and a methanone group linked to a 3-methylazepane moiety at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Attachment of the Azepane Moiety: The azepane moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other quinoline derivatives.
Mechanism of Action
The mechanism of action of (6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
(6-Chloroquinolin-8-yl)methanol: A similar compound with a hydroxyl group instead of the azepane moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with similar biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness
(6-Chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone is unique due to the presence of the azepane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
(6-chloroquinolin-8-yl)-(3-methylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-12-5-2-3-8-20(11-12)17(21)15-10-14(18)9-13-6-4-7-19-16(13)15/h4,6-7,9-10,12H,2-3,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXZIDRDDQYSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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